molecular formula C16H23ClN2 B7569702 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine

1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine

Cat. No. B7569702
M. Wt: 278.82 g/mol
InChI Key: VSFOSUGCBDXZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied due to its potential use as a research tool in neuroscience.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been widely used as a research tool in neuroscience due to its ability to selectively block the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine can be used to study the role of this receptor in various physiological and pathological processes.

Mechanism of Action

1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine acts as a non-competitive antagonist of the NMDA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the channel from opening in response to glutamate binding. This results in a decrease in the influx of calcium ions into the neuron, which is necessary for long-term potentiation (LTP) and synaptic plasticity.
Biochemical and Physiological Effects
1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine has been found to impair learning and memory, increase anxiety-like behavior, and induce seizures. These effects are thought to be due to the blockade of the NMDA receptor, which is involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various processes without affecting other receptors. However, one limitation of 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine is its relatively short duration of action, which may limit its usefulness in some experiments.

Future Directions

There are a number of future directions for research on 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective and longer-lasting NMDA receptor antagonists that can be used as potential therapeutics for these disorders. Finally, there is also interest in exploring the potential use of 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine as a research tool in other areas of neuroscience, such as pain and addiction.

Synthesis Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine involves the reaction of 1-(3-chlorophenyl) piperidine-4-carboxaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified using column chromatography. The yield of 1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine is typically around 70-80%.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2/c17-15-4-1-3-13(11-15)12-19-9-6-14(7-10-19)16-5-2-8-18-16/h1,3-4,11,14,16,18H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFOSUGCBDXZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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